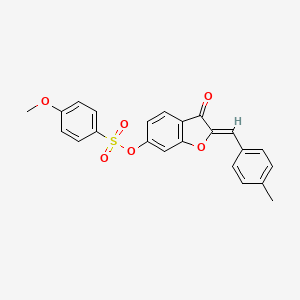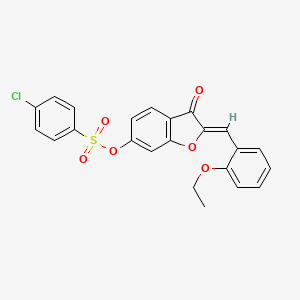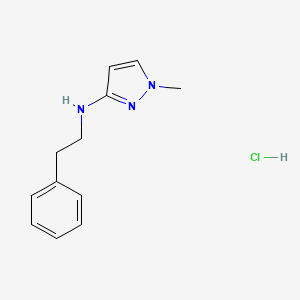![molecular formula C12H13ClF3N3 B12219439 1-(2,2-difluoroethyl)-N-[(4-fluorophenyl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12219439.png)
1-(2,2-difluoroethyl)-N-[(4-fluorophenyl)methyl]pyrazol-4-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Difluoroethyl)-N-[(4-fluorophenyl)methyl]pyrazol-4-amine;hydrochloride is a chemical compound with the molecular formula C5H8ClF2N3 It is known for its unique structure, which includes a pyrazole ring substituted with a difluoroethyl group and a fluorophenylmethyl group
Preparation Methods
The synthesis of 1-(2,2-difluoroethyl)-N-[(4-fluorophenyl)methyl]pyrazol-4-amine;hydrochloride typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a suitable diketone or β-keto ester.
Introduction of the Difluoroethyl Group: The difluoroethyl group is introduced via a nucleophilic substitution reaction using a difluoroethyl halide.
Attachment of the Fluorophenylmethyl Group: The fluorophenylmethyl group is attached through a Friedel-Crafts alkylation reaction.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(2,2-Difluoroethyl)-N-[(4-fluorophenyl)methyl]pyrazol-4-amine;hydrochloride undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles such as amines or thiols.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum.
Scientific Research Applications
1-(2,2-Difluoroethyl)-N-[(4-fluorophenyl)methyl]pyrazol-4-amine;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for the treatment of diseases such as cancer and neurological disorders.
Industry: It is used in the development of new materials with unique properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-N-[(4-fluorophenyl)methyl]pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, leading to modulation of their activity.
Pathways Involved: It may influence various signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
1-(2,2-Difluoroethyl)-N-[(4-fluorophenyl)methyl]pyrazol-4-amine;hydrochloride can be compared with other similar compounds to highlight its uniqueness:
1-(2,2-Difluoroethyl)-1H-pyrazol-4-amine: This compound lacks the fluorophenylmethyl group, which may result in different reactivity and biological activity.
4-(1,1-Difluoroethyl)pyridin-2-amine: This compound has a pyridine ring instead of a pyrazole ring, leading to different chemical properties and applications.
1-(2,2-Difluoroethyl)-1H-pyrazol-4-amine hydrochloride: This compound is similar but may have different solubility and stability properties due to the absence of the fluorophenylmethyl group.
Properties
Molecular Formula |
C12H13ClF3N3 |
|---|---|
Molecular Weight |
291.70 g/mol |
IUPAC Name |
1-(2,2-difluoroethyl)-N-[(4-fluorophenyl)methyl]pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H12F3N3.ClH/c13-10-3-1-9(2-4-10)5-16-11-6-17-18(7-11)8-12(14)15;/h1-4,6-7,12,16H,5,8H2;1H |
InChI Key |
AULKLKYXLRTCEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CN(N=C2)CC(F)F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(1,3-benzodioxol-5-ylmethyl)amino]-4-chloro-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one](/img/structure/B12219359.png)
![1-isopropyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B12219360.png)

![6-Chloro-3-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12219370.png)


![N-[(3-cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B12219383.png)


![(2E)-N-[(2Z)-5-(ethylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(furan-2-yl)prop-2-enamide](/img/structure/B12219403.png)

![3-{[2,5-Dioxo-1-benzylazolidin-3-yl]amino}-1-benzylazolidine-2,5-dione](/img/structure/B12219417.png)

![6,7-Dihydro-5H-cyclopenta[d]pyrimidine-2-thiol](/img/structure/B12219428.png)
